An In-depth Technical Guide to Dimethyl 5-iodoisophthalate
An In-depth Technical Guide to Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Dimethyl 5-iodoisophthalate, a key building block in modern organic and medicinal chemistry.
Chemical and Physical Properties
Dimethyl 5-iodoisophthalate is a white to light yellow crystalline solid. It is characterized by the presence of an iodo group and two methyl ester functionalities on a benzene ring. This substitution pattern makes it a versatile intermediate for introducing the isophthalate moiety and for further functionalization via reactions involving the iodine atom.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 51839-15-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₉IO₄ | [1][2][3][4][5] |
| Molecular Weight | 320.08 g/mol | [1][2][3][5] |
| IUPAC Name | dimethyl 5-iodobenzene-1,3-dicarboxylate | [2] |
| Synonyms | 5-Iodoisophthalic acid dimethyl ester, Dimethyl 5-iodobenzene-1,3-dicarboxylate | [1][5] |
| Appearance | White to light yellow powder to crystal | |
| Purity | >98.0% (GC) |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Melting Point | 102.0 to 106.0 °C | [4] |
| Boiling Point | 160 °C at 1 mm Hg | [4][6] |
| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [4][6] |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.62 (t, J = 1.4 Hz, 1H), 8.53 (s, 2H, J = 1.4 Hz), 3.94 (s, 6H) | [4][7] |
| ¹³C NMR (100 MHz, CDCl₃) δ | 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.2, 93.8, 53.1 (2C) | [4][7] |
| Mass Spectrum (EI) m/z | 320 (M+) | [4][7] |
| HRMS (EI) for C₁₀H₉IO₄ | Calculated: 319.9546, Found: 319.9553 | [4][7] |
Table 3: Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [2] |
| Space Group | P n a 2₁ | [2] |
| Unit Cell Dimensions | a = 7.7483 Å, b = 19.3451 Å, c = 7.2338 Å | [2] |
| Angles | α = 90°, β = 90°, γ = 90° | [2] |
Experimental Protocols
The synthesis of Dimethyl 5-iodoisophthalate is most commonly achieved through a diazotization-iodination reaction starting from Dimethyl 5-aminoisophthalate.[4][7][8]
Synthesis of Dimethyl 5-iodoisophthalate
Materials:
-
Dimethyl 5-aminoisophthalate
-
2 M Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Under an argon atmosphere, add Dimethyl 5-aminoisophthalate (6.27 g, 30.0 mmol) to 39 mL of 2 M hydrochloric acid pre-cooled in an ice bath.
-
Stir the reaction mixture at 0 °C or lower for several minutes.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.52 g, 36.5 mmol in 21.6 mL of water) dropwise to the reaction mixture.
-
Add 30 mL of dichloromethane and continue stirring for 5 hours as the reaction mixture is brought to room temperature.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium iodide (7.47 g, 45.0 mmol in 70 mL of water) dropwise.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel column chromatography using hexanes as the eluent to yield Dimethyl 5-iodoisophthalate.
Applications in Research and Development
Dimethyl 5-iodoisophthalate serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.
-
Precursor for Radiolabeling: It is used in the synthesis of succinimidyl 3-iodobenzoate (SIB), which can be complexed with DOTA as a prosthetic group for multi-modal labeling. This application is significant for enhancing the tumor uptake of radiolabelled monoclonal antibodies (mAbs), thereby improving the efficacy of cancer imaging and therapy.[4][6]
-
Building Block for Novel Pharmaceuticals: The unique structure of Dimethyl 5-iodoisophthalate makes it a valuable starting material for the development of new therapeutic agents, especially in oncology.[6]
-
Proteomics Research: It is described as a dicarboxyl iodobenzene compound for use in proteomics research.[5]
Safety and Handling
Dimethyl 5-iodoisophthalate is classified as an irritant.[6] It is important to handle this compound with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Use only in a well-ventilated area and avoid breathing dust. Wear protective gloves, protective clothing, eye protection, and face protection. Wash thoroughly after handling.[1]
Visualizations
Logical Workflow for the Synthesis of Dimethyl 5-iodoisophthalate
Caption: Synthesis workflow for Dimethyl 5-iodoisophthalate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dimethyl 5-iodoisophthalate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. DIMETHYL 5-IODOISOPHTHALATE CAS#: 51839-15-7 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
